1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride
Overview
Description
“1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 2126144-11-2 . It has a molecular weight of 190.67 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H/t7-,8+;
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications
Chemical Structure and Interactions
The molecules of certain pyrrolo[3,4-c]pyrrole derivatives, related to the compound , exhibit nonplanar conformations with their rings adopting half-chair forms. Such molecules are linked in sheets through various hydrogen bonds, such as N-H∙∙∙π(pyrrole) and C-H∙∙∙O, highlighting the intricate intermolecular interactions these compounds can engage in (Quiroga et al., 2013).
Synthetic Pathways and Derivatives
The compound's close relatives, hexahydropyrrolo[2,3-b]indoles, have been synthesized through a method allowing molecular diversity to be introduced at the 3a-position of the pyrrolo[2,3-b]indole ring system. This synthesis route involves a Horner-Wadsworth-Emmons reaction and is indicative of the potential for diverse functionalization of compounds related to 1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride (Kawasaki et al., 2005).
Crystal Structure Analysis
The crystal and molecular structure of pyrrol-2-yl chloromethyl ketone derivatives, which share structural features with the compound , have been analyzed. This analysis revealed diverse hydrogen-bond motifs and provided insights into the stability of these structures, as evidenced by their hydrogen bonding patterns and Hirshfeld analysis (Domagała et al., 2022).
Applications in Material Sciences
Pyrrolo[3,4-c]pyrrole-1,4-dione units have been utilized in the synthesis of highly luminescent polymers, indicating the potential application of related compounds in material sciences, particularly in the development of new materials with unique optical and electrochemical properties (Zhang & Tieke, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(11)10-4-7-2-9-3-8(7)5-10;/h7-9H,2-5H2,1H3;1H/t7-,8+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIPTUCBYZWLLE-KVZVIFLMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CNCC2C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@H]2CNC[C@H]2C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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